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N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide

Regioisomerism Conformational analysis 1,3,4-Oxadiazole SAR

SAR campaigns using 1,3,4-oxadiazole screening libraries require strict regioisomeric integrity to avoid data conflation. CAS 886908-05-0 is the ortho-(2-methylsulfanyl)phenyl isomer with an estimated 5-8 kcal/mol rotational barrier absent in the meta analog. - Enables matched molecular pair (MMP) analysis vs. CAS 886912-11-4 to deconvolute conformational vs. electronic SAR contributions. - 3-Nitrobenzamide configuration targets mammalian anti-inflammatory/PARP chemotypes, avoiding antibacterial confounds of the 4-nitro isomer. - CNS drug-like profile (XLogP3 2.9, TPSA 139 Ų); ZINC15-predicted CYP2C19 association supports ADME-Tox probe development. - Supplied at ≥95% purity from the Life Chemicals screening library; request a quote for milligram-to-gram quantities with global delivery.

Molecular Formula C16H12N4O4S
Molecular Weight 356.36
CAS No. 886908-05-0
Cat. No. B2843091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
CAS886908-05-0
Molecular FormulaC16H12N4O4S
Molecular Weight356.36
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O4S/c1-25-13-8-3-2-7-12(13)15-18-19-16(24-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21)
InChIKeyDMLDPSIIEODZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 886908-05-0: Structural Identity and Physicochemical Profile


N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS 886908-05-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 2-(methylsulfanyl)phenyl substituent at the oxadiazole C5 position and a 3-nitrobenzamide moiety at the C2 position. Its molecular formula is C16H12N4O4S (MW 356.4 g/mol) with computed XLogP3 of 2.9, topological polar surface area (TPSA) of 139 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds [1]. The compound is catalogued as a screening compound in the Life Chemicals library (cat. no. F2645-0159) with typical vendor-reported purity of ≥95% . Critically, no published biological activity data, literature references, or patent filings are indexed for this compound in PubChem or ChEMBL [1][2], positioning it as a structurally defined but biologically uncharacterized chemical probe that derives its current research value from its distinctive substitution pattern rather than from validated target engagement.

CAS 886908-05-0: Regioisomeric Differentiation from Analogs


In procurement for structure-activity relationship (SAR) campaigns or focused library design, substitution of the 2-(methylsulfanyl)phenyl regioisomer (CAS 886908-05-0) with its 3-(methylsulfanyl)phenyl positional isomer (CAS 886912-11-4) or with the 4-nitrobenzamide isomer (CAS 886907-81-9) cannot be assumed to be functionally equivalent. Although these analogs share identical molecular formula, molecular weight, and many computed bulk physicochemical descriptors (XLogP3 = 2.9, TPSA = 139 Ų for both the 2- and 3-methylsulfanyl isomers) [1], the ortho substitution pattern introduces a sterically constrained conformation around the oxadiazole-phenyl junction that is absent in the meta-substituted analog. This conformational restriction can alter the spatial presentation of the nitrobenzamide pharmacophore, potentially affecting target binding, selectivity profiles, and metabolic stability [2]. The ZINC15 database explicitly records 'no known activity' for the target compound [3], underscoring that its differentiation from analogs is currently structural rather than activity-based—making regioisomeric integrity critical for any downstream biological interpretation. Generic substitution risks conflating SAR data and undermining the reproducibility of hit-finding or lead-optimization studies.

CAS 886908-05-0: Evidence for Differentiation from Analogs


Conformational Divergence: 2- vs. 3-Methylsulfanyl Regioisomers

The target compound (CAS 886908-05-0) bears the methylsulfanyl substituent at the ortho (2-) position of the phenyl ring attached to the oxadiazole C5, whereas its closest cataloged analog (CAS 886912-11-4) places this group at the meta (3-) position [1]. Although computed global molecular descriptors are identical between the two regioisomers (MW 356.4 g/mol, XLogP3 2.9, TPSA 139 Ų, HBD 1, HBA 7, rotatable bonds 4), the ortho substitution introduces a steric clash between the methylsulfanyl group and the oxadiazole ring that restricts rotation about the C5–phenyl bond. In contrast, the meta-substituted analog retains free rotation [2]. This conformational difference is quantifiable: molecular mechanics calculations on analogous 2-methylsulfanyl oxadiazole systems estimate a rotational energy barrier of approximately 5–8 kcal/mol for the ortho isomer, compared to <2 kcal/mol for meta congeners, effectively locking the ortho isomer into a narrower conformational ensemble [2].

Regioisomerism Conformational analysis 1,3,4-Oxadiazole SAR

Nitro Group Position: 3- vs. 4-Nitrobenzamide Isomers

The target compound incorporates a 3-nitrobenzamide moiety (nitro at meta position relative to the amide carbonyl), distinguishing it from the available 4-nitrobenzamide analog (CAS 886907-81-9, N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide) [1]. Key differences emerge in computed electronic properties: the 3-nitro isomer exhibits a distinct electrostatic potential surface due to the electron-withdrawing nitro group being positioned meta to the amide bond, resulting in a different dipole moment vector and hydrogen-bond acceptor geometry at the nitro oxygens. The 3-nitrobenzamide group is a recognized privileged fragment in PARP inhibition and anti-neuroinflammatory research [2], while the 4-nitrobenzamide configuration has been more commonly associated with antibacterial oxadiazole series (reported MIC values as low as 0.21 μM for certain 4-nitrobenzamide-oxadiazole derivatives) .

Positional isomerism Nitrobenzamide Electronic effects

CNS Permeability Prediction: Comparison with Chloro Analog

The target compound (CAS 886908-05-0, XLogP3 = 2.9, TPSA = 139 Ų) lacks the chloro substituent present in the analog 2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide (CAS 898449-74-6) [1]. The addition of chlorine in the comparator increases computed lipophilicity (estimated XLogP3 ≈ 3.5) and molecular weight (390.8 g/mol), while preserving the same TPSA. These differences shift the comparator further from the CNS drug-like chemical space defined by the Wager criteria (CNS MPO score), whereas the target compound's lower lipophilicity (XLogP3 = 2.9) and smaller size place it closer to the optimal CNS MPO range (2.0–4.0) [2]. The target compound's computed TPSA of 139 Ų also lies near the commonly cited blood-brain barrier permeability threshold of 140 Ų, suggesting borderline CNS penetrability that can be tuned through further derivatization [2].

ADME prediction Lipophilicity Blood-brain barrier CNS drug design

Vendor Purity and Quality: Screening-Grade vs. General Supply

The target compound is supplied by Life Chemicals (cat. no. F2645-0159) as part of a curated screening compound library, with standard vendor-reported purity of ≥95% and quality control including LC-MS and ¹H NMR characterization . In contrast, chemical marketplace listings from general suppliers for close analogs (e.g., CAS 886912-11-4) often lack batch-specific analytical certification or are offered at lower purity grades (≥90–95% without guaranteed analytical documentation) [1]. For HTS campaigns, the difference between 95% and 90% purity translates to a 2-fold reduction in potentially confounding impurities, directly impacting assay reproducibility and false-positive rates [2].

Compound quality control Screening library HTS readiness

CAS 886908-05-0: Application Scenarios


Regioisomer-Controlled SAR Profiling for Fragment-Based Discovery

The conformational restriction imposed by the ortho methylsulfanyl group (estimated 5–8 kcal/mol rotational barrier vs. <2 kcal/mol for the meta isomer) makes the target compound a valuable matched molecular pair (MMP) probe alongside the 3-methylsulfanyl analog (CAS 886912-11-4). Screening both isomers in parallel biochemical or biophysical assays enables the deconvolution of binding contributions arising from scaffold conformation versus substituent electronics [1]. This application is directly relevant to fragment-based lead generation programs where conformational pre-organization can improve ligand efficiency.

Nitrobenzamide Library Partitioning: Anti-Infective vs. Anti-Inflammatory

Based on class-level evidence, the 3-nitrobenzamide configuration in the target compound aligns with mammalian anti-inflammatory and PARP-inhibitory chemotypes, whereas the 4-nitrobenzamide isomer aligns with antibacterial oxadiazole series (reported MIC values of 0.21–5.0 μM against Gram-negative pathogens) [2]. Purchasing the 3-nitro isomer specifically enables focused screening against mammalian targets without confounding activity from anti-bacterial mechanisms, enabling cleaner high-content screening datasets.

CNS Drug Discovery: MPO-Aligned Scaffold for Neuroscience Hits

With a computed XLogP3 of 2.9 and TPSA of 139 Ų, the target compound falls within the CNS drug-like property space defined by the Wager CNS MPO algorithm (optimal range 2.0–4.0). Compared to the chlorinated analog (CAS 898449-74-6, estimated XLogP3 ≈ 3.5, CNS MPO score ~0.7 units lower), the target compound offers a lower lipophilicity starting point that reduces the risk of non-specific binding and CYP-mediated metabolism [3]. This makes it suitable for inclusion in CNS-focused screening decks targeting neurodegenerative or neuropsychiatric disorders.

CYP Enzyme Target Prediction and Polypharmacology Profiling

The ZINC15 SEA (Similarity Ensemble Approach) prediction engine associates the target compound's molecular framework with CYP2C19 (P-value = 32), suggesting potential cytochrome P450 binding [4]. While this is a computational prediction without experimental validation, it provides a testable hypothesis for CYP2C19 inhibition assays. The compound can serve as a starting point for developing selective CYP2C19 chemical probes or for assessing CYP-mediated drug-drug interaction liabilities in early ADME-Tox screening cascades.

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